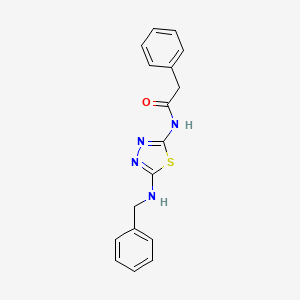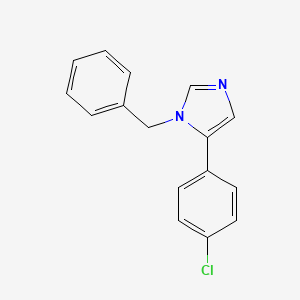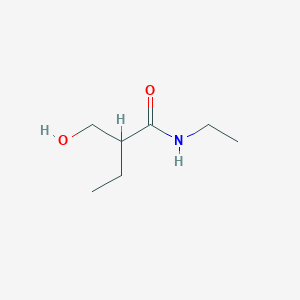![molecular formula C29H40N2O3Si B12932544 tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of silyl ethers. These compounds are often used in organic synthesis due to their stability and reactivity. The compound features a tert-butyldiphenylsilyl group, which is commonly used as a protecting group for alcohols in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups, cyclization reactions, and the introduction of the silyl ether group. Common reagents used in these reactions include tert-butyldiphenylsilyl chloride, bases like triethylamine, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the silyl ether group.
Reduction: Reduction reactions may target the carboxylate group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a silyl ether oxide, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable tool in organic synthesis.
Biology
In biological research, silyl ethers are often used to protect hydroxyl groups during the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, compounds like this are used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry
In the chemical industry, silyl ethers are used in the production of various materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action for this compound involves its reactivity as a silyl ether. The tert-butyldiphenylsilyl group can be selectively removed under mild conditions, allowing for the deprotection of hydroxyl groups in complex molecules. This makes it a valuable tool in multi-step organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl ether
- Trimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
The uniqueness of tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate lies in its specific stereochemistry and the presence of the tert-butyldiphenylsilyl group. This combination provides unique reactivity and stability, making it particularly useful in complex synthetic routes.
Propiedades
Fórmula molecular |
C29H40N2O3Si |
|---|---|
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
tert-butyl (1S,2R,3S,6R,8R)-2-[tert-butyl(diphenyl)silyl]oxy-4,9-diazatricyclo[4.3.1.03,8]decane-9-carboxylate |
InChI |
InChI=1S/C29H40N2O3Si/c1-28(2,3)33-27(32)31-23-17-20-18-24(31)26(25(23)30-19-20)34-35(29(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23-26,30H,17-19H2,1-6H3/t20-,23-,24+,25+,26+/m1/s1 |
Clave InChI |
GXHJGMHVCORGJJ-MTKOPPBXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CC3CC1C(C2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



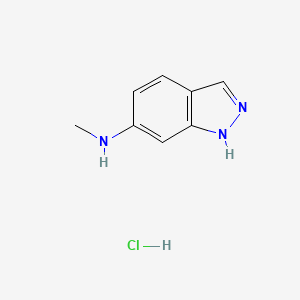
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)
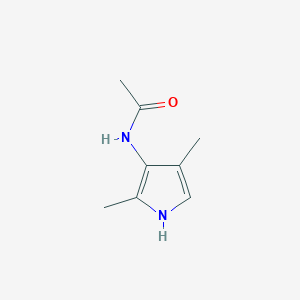

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
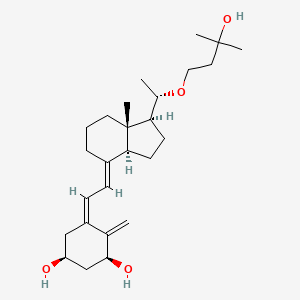
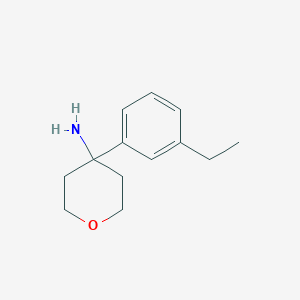
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
